methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse applications in medicinal chemistry and material science . The presence of the thiophene ring in its structure makes it particularly interesting due to its potential therapeutic properties.
Preparation Methods
The synthesis of methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps. One common synthetic route includes the reaction of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with acetyl chloride and trifluoroacetic anhydride under controlled conditions . The reaction conditions typically involve the use of organic solvents such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other similar compounds such as:
- Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity. The presence of trifluoromethyl and methoxy groups in the compound of interest makes it unique and potentially more potent in certain applications .
Properties
Molecular Formula |
C17H21F3N2O5S |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl 2-[(2-acetamido-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H21F3N2O5S/c1-9(23)21-16(15(25)27-3,17(18,19)20)22-13-12(14(24)26-2)10-7-5-4-6-8-11(10)28-13/h22H,4-8H2,1-3H3,(H,21,23) |
InChI Key |
MXBXYOPOMNKEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=C(C2=C(S1)CCCCC2)C(=O)OC |
Origin of Product |
United States |
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